1-(3-chlorophenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(3-CHLOROPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(3-CHLOROPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves several steps. One common method is the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the cycloaddition of azides and alkynes in the presence of a copper(I) catalyst, resulting in the formation of 1,2,3-triazoles . The reaction conditions typically include the use of water as a solvent and a catalytic amount of copper(I) to facilitate the reaction.
Chemical Reactions Analysis
1-(3-CHLOROPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-CHLOROPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-CHLOROPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C26H24ClN3O2 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H24ClN3O2/c1-18-6-4-9-22(14-18)32-13-12-29-24-11-3-2-10-23(24)28-26(29)19-15-25(31)30(17-19)21-8-5-7-20(27)16-21/h2-11,14,16,19H,12-13,15,17H2,1H3 |
InChI Key |
ISULESJUMJIDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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